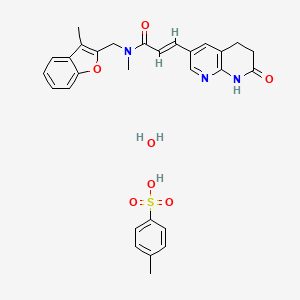
Alarelin acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alarelin Acetate, also known as Alarelin, is a synthetic GnRH (Gonadotropin-releasing hormone) agonist . It is used in research and has applications in veterinary medicine . Alarelin stimulates the release of FSH and LH from the pituitary gland .
Synthesis Analysis
A method for synthesizing this compound involves a combination of polypeptide solid-liquid synthesis . The process includes synthesizing compound 1 by a polypeptide solid phase synthesis method and compound 2 by a polypeptide liquid phase synthesis method .Molecular Structure Analysis
The molecular formula of this compound is C60H86N16O16 . The molecular weight is 1287.42 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 1287.42 . The solubility of this compound is 128.7 mg/mL in DMSO, 128.6 mg/mL in EtOH, and 128.8 mg/mL in H2O .作用机制
Target of Action
Alarelin Acetate is a synthetic analog of Gonadotropin-releasing hormone (GnRH), a crucial hormone involved in the regulation of the reproductive system . The primary targets of this compound are the GnRH receptors on the pituitary gland .
Mode of Action
This compound functions by binding to GnRH receptors on the pituitary gland, initially causing an increase in the release of Luteinizing hormone (LH) and Follicle-stimulating hormone (FSH). These hormones are critical for the regulation of reproductive functions, including the maturation of ovarian follicles in females and spermatogenesis in males .
Biochemical Pathways
The interaction of this compound with the GnRH receptors triggers the synthesis and release of LH and FSH from the anterior pituitary gland . The release of these hormones stimulates the production of sex hormones, leading to the maturation of ovarian follicles in females and spermatogenesis in males .
Pharmacokinetics
It’s known that this compound is typically administered via subcutaneous or intramuscular injection .
Result of Action
The result of this compound’s action is the regulation of reproductive functions. By stimulating the release of LH and FSH, it influences the maturation of ovarian follicles in females and spermatogenesis in males . With prolonged administration, it leads to a downregulation of GnRH receptors, thereby reducing the secretion of these gonadotropins . This hormonal suppression can be beneficial in conditions where reducing gonadotropin levels is desired, such as in the treatment of hormone-sensitive cancers or in managing endometriosis by decreasing estrogen production .
Action Environment
The action environment of this compound primarily involves the hypothalamic-pituitary-gonadal axis, which is a major part of the endocrine system that controls reproductive functions It’s worth noting that factors such as the patient’s overall health, hormonal balance, and the presence of other medications could potentially influence the effectiveness and side effects of this compound .
安全和危害
Alarelin Acetate may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Alarelin acetate interacts with the GnRH receptor (GnRHR) with a high affinity . It stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . This leads to a transient increase in ovarian steroidogenesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can inhibit gastric acid secretion both by direct actions on parietal cells in rats and by inhibiting vagus function . It can also significantly enhance the ratio of G1 phase and decrease the ratio of S phase of gastric smooth muscle cells (GSMC) of rats .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the GnRH receptor. Upon binding to the receptor, it triggers a cascade of intracellular events that lead to the release of LH and FSH . These hormones then act on the ovaries to stimulate steroidogenesis .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in rabbits, it is administered by the intravaginal route to induce ovulation at the time of artificial insemination at doses of up to 50 μg/doe .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Alarelin acetate involves the sequential coupling of protected amino acids to form the peptide chain, followed by deprotection and acetylation to obtain the final product.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Leu-OH", "Fmoc-Ala-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "HBTU", "Diisopropylethylamine", "Acetic anhydride", "Triisopropylsilane", "Trifluoroacetic acid", "Dimethylformamide", "Dichloromethane", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of protected amino acids using HBTU and DIPEA in DMF", "Deprotection of Trt and Boc groups using TFA in DCM", "Acetylation of N-terminus using acetic anhydride and DIPEA in DMF", "Purification of crude product using preparative HPLC", "Characterization of final product using NMR and MS" ] } | |
CAS 编号 |
79561-22-1 |
分子式 |
C60H86N16O16 |
分子量 |
1287.4 g/mol |
IUPAC 名称 |
acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H78N16O12.2C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;2*1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);2*1H3,(H,3,4)/t31-,38?,39+,40+,41+,42+,43+,44+,45+;;/m1../s1 |
InChI 键 |
DPWSRXJWCYEGIV-CWMZTGDLSA-N |
手性 SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
规范 SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
外观 |
Solid powder |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
XHWSYALRP |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
10-des-Gly,6-(D-Ala)-LHRH ethylamide, acetate salt 6-D-Ala-10-D-Gly-LHRH-ethylamide Ala(6)-Gly(10)-GnRH GnRHa cpd LHRH, Ala(6)-Gly(10)-ethylamide- LHRH, alanine(6)-glycine(10)-ethylamide- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



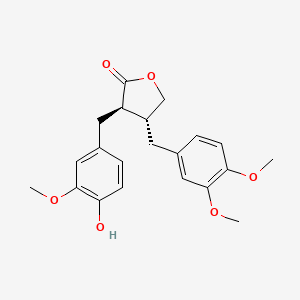
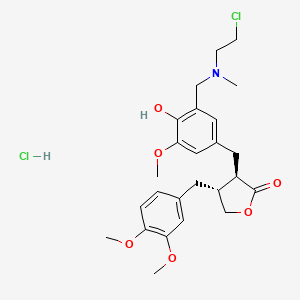
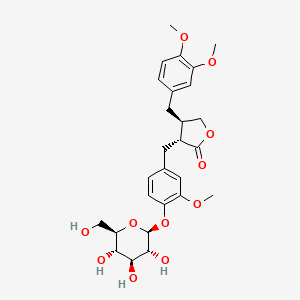
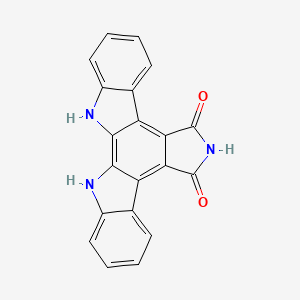
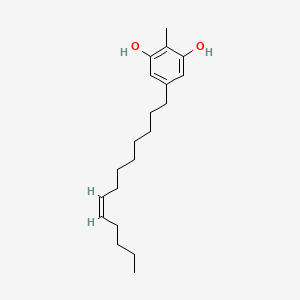
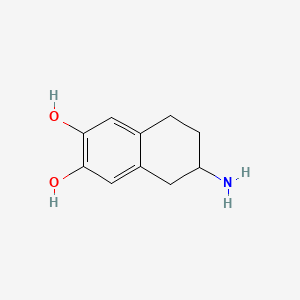
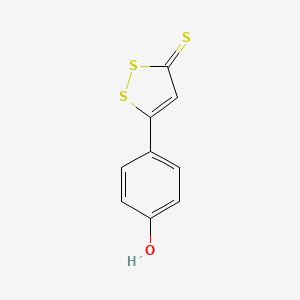
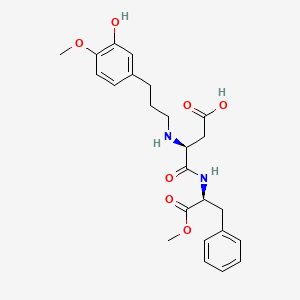
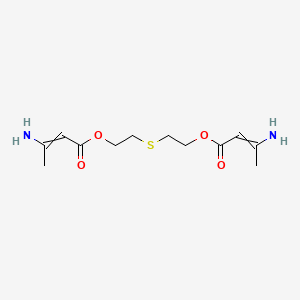
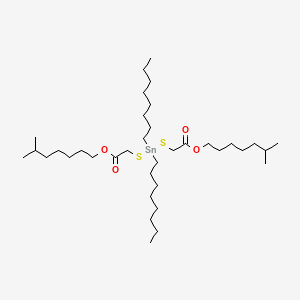
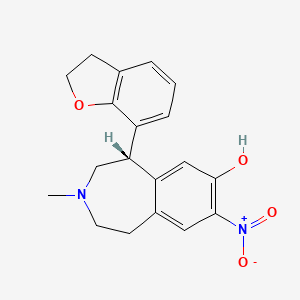

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
